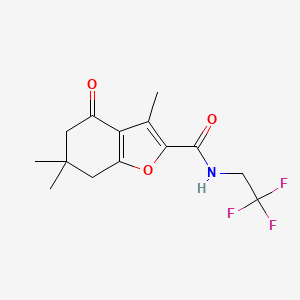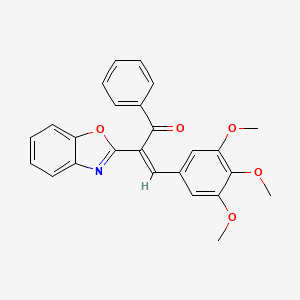![molecular formula C22H27N5O2S2 B12163523 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12163523.png)
3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, a piperazine moiety, and a pyridopyrimidinone core, making it a subject of interest for researchers in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazolidinone Ring: This step involves the reaction of a butyl-substituted thioamide with a suitable carbonyl compound under acidic or basic conditions to form the thiazolidinone ring.
Pyridopyrimidinone Core Construction: The pyridopyrimidinone core is synthesized through a cyclization reaction involving a pyridine derivative and a suitable amine.
Coupling Reactions: The final step involves coupling the thiazolidinone and pyridopyrimidinone intermediates using a suitable linker, such as a methylene bridge, under controlled conditions to ensure the formation of the desired Z-isomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides, aryl halides, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazolidinone and pyridopyrimidinone derivatives in various chemical reactions.
Biology
Biologically, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its structural features allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, depending on its interaction with specific biological targets.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of more complex molecules with desired properties.
作用机制
The mechanism of action of 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s thiazolidinone ring may interact with enzyme active sites, inhibiting their activity, while the piperazine moiety could modulate receptor function. The pyridopyrimidinone core might intercalate with DNA, affecting gene expression.
相似化合物的比较
Similar Compounds
- 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methoxybenzylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one acetate
Uniqueness
The uniqueness of 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific combination of functional groups and structural motifs. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
属性
分子式 |
C22H27N5O2S2 |
|---|---|
分子量 |
457.6 g/mol |
IUPAC 名称 |
(5Z)-3-butyl-5-[[2-(4-ethylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H27N5O2S2/c1-3-5-9-27-21(29)17(31-22(27)30)15-16-19(25-13-11-24(4-2)12-14-25)23-18-8-6-7-10-26(18)20(16)28/h6-8,10,15H,3-5,9,11-14H2,1-2H3/b17-15- |
InChI 键 |
NXXTXAOQTUQKLA-ICFOKQHNSA-N |
手性 SMILES |
CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC)/SC1=S |
规范 SMILES |
CCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC)SC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B12163443.png)

![4-amino-7-hydroxy-N-(3-methoxyphenyl)-2-(morpholin-4-yl)-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12163463.png)
![5-[(4-Methylphenyl)sulfonyl]furan-2-carboxylic acid](/img/structure/B12163471.png)

![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B12163488.png)

![2-{[benzyl(methyl)amino]methyl}-7,8-dimethoxyphthalazin-1(2H)-one](/img/structure/B12163496.png)
![2-[2-(2,4,6-Trichlorophenyl)hydrazin-1-ylidene]cyclohexane-1,3-dione](/img/structure/B12163497.png)
![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B12163503.png)
![1-(4-ethoxyphenyl)-7,8-dimethyl-3-(3-morpholin-4-ylpropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12163506.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B12163511.png)
![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B12163524.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12163527.png)
